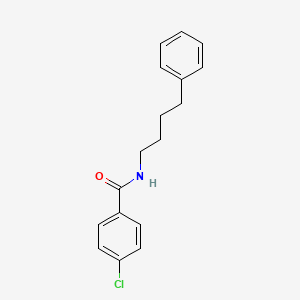
4-chloro-N-(4-phenylbutyl)benzamide
Overview
Description
4-chloro-N-(4-phenylbutyl)benzamide, also known as CB-13, is a synthetic cannabinoid compound that has gained attention in the scientific community for its potential applications in research. This compound belongs to the class of compounds known as designer drugs, which are often created in order to mimic the effects of illegal drugs while avoiding legal restrictions.
Mechanism of Action
4-chloro-N-(4-phenylbutyl)benzamide acts as a cannabinoid receptor agonist, meaning that it binds to and activates the CB1 and CB2 receptors. This activation leads to a variety of physiological effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
4-chloro-N-(4-phenylbutyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the activation of the endocannabinoid system, which is involved in the regulation of many physiological processes. This compound has also been shown to have analgesic and anti-inflammatory effects, as well as potential applications in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-chloro-N-(4-phenylbutyl)benzamide as a research tool is its high affinity for the CB1 and CB2 receptors, which allows for precise targeting of these receptors in laboratory experiments. However, one limitation of 4-chloro-N-(4-phenylbutyl)benzamide is its potential for abuse, which may limit its use in certain research settings.
Future Directions
There are many potential future directions for research involving 4-chloro-N-(4-phenylbutyl)benzamide. One area of interest is the development of new compounds that are more selective for the CB1 or CB2 receptors, which could lead to more targeted therapeutic applications. Additionally, further research is needed to fully understand the physiological effects of 4-chloro-N-(4-phenylbutyl)benzamide and its potential applications in the treatment of various medical conditions.
Scientific Research Applications
4-chloro-N-(4-phenylbutyl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cannabinoid research. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are involved in the regulation of many physiological processes.
properties
IUPAC Name |
4-chloro-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-16-11-9-15(10-12-16)17(20)19-13-5-4-8-14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8,13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVAIJCQSQLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-phenylbutyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4675280.png)
![2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-5-hydroxybenzoic acid](/img/structure/B4675285.png)
![methyl 2-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B4675291.png)
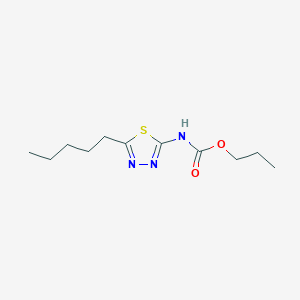
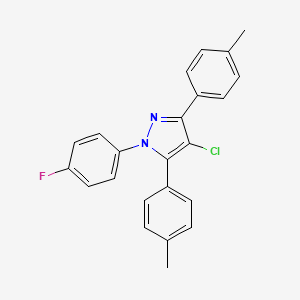
![1-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4675302.png)
![2-(4-bromo-2-methylphenoxy)-N'-[(2,4-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B4675309.png)
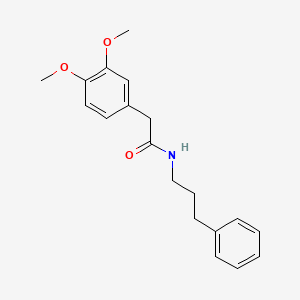
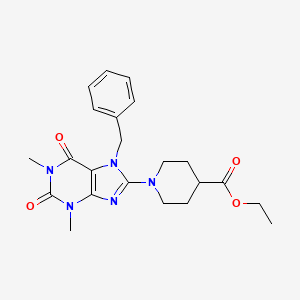

![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4675355.png)

![4-({2-[(4-hydroxybenzoyl)amino]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B4675378.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4675384.png)